![molecular formula C20H15Cl3N2OS B590063 Sertaconazole-d6 CAS No. 1330261-47-6](/img/structure/B590063.png)
Sertaconazole-d6
Overview
Description
Sertaconazole-d6 is a deuterated form of Sertaconazole, an antifungal agent belonging to the imidazole class. It is primarily used in the treatment of fungal infections such as athlete’s foot, jock itch, and ringworm. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Sertaconazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sertaconazole-d6 involves the incorporation of deuterium atoms into the molecular structure of Sertaconazole. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product. For example, deuterated benzothiophene can be used as a starting material.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired level of deuteration.
Chemical Reactions Analysis
Types of Reactions
Sertaconazole-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiophene and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced forms of this compound, and various substituted derivatives.
Scientific Research Applications
Sertaconazole-d6 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Sertaconazole.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Sertaconazole.
Drug Development: Developing new antifungal agents based on the structure and activity of Sertaconazole.
Analytical Chemistry: Using this compound as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
Sertaconazole-d6 exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-demethylase. This enzyme is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to increased cellular permeability and leakage of cellular contents, ultimately causing fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.
Clotrimazole: An imidazole antifungal used to treat various fungal infections.
Miconazole: An imidazole antifungal with a broad spectrum of activity.
Uniqueness of Sertaconazole-d6
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies and metabolic investigations. The presence of deuterium atoms can lead to differences in metabolic stability and bioavailability compared to non-deuterated compounds.
Biological Activity
Sertaconazole-d6 is a deuterated derivative of sertaconazole, a broad-spectrum antifungal agent belonging to the azole class. This compound is notable for its diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties. The incorporation of deuterium enhances its stability and allows for detailed metabolic studies, making it a valuable tool in pharmacokinetic research.
- Molecular Formula : C20H15Cl3N2OS
- Molecular Weight : Approximately 437.77 g/mol
- CAS Number : 1795786-36-5
This compound primarily exerts its antifungal effects by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase, leading to compromised cell membrane integrity and subsequent cell death. Additionally, this compound has been shown to activate specific signaling pathways involved in inflammation and apoptosis.
Antifungal Activity
This compound demonstrates significant antifungal activity against various pathogens, particularly Candida species and dermatophytes. In vitro studies have reported the following:
Pathogen | Mean Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.77 µg/mL |
Trichophyton species | 0.06 - 1 µg/mL |
Epidermophyton floccosum | 0.06 - 1 µg/mL |
Microsporum canis | 0.06 - 1 µg/mL |
The compound has been shown to inhibit over 150 strains of yeasts with a mean MIC of approximately 0.77 µg/mL, indicating its potent antifungal properties .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties through the activation of the p38 MAP kinase pathway, which leads to increased production of prostaglandin E2 (PGE2) in keratinocytes. The following table summarizes key findings regarding its anti-inflammatory activity:
Concentration (µg/mL) | PGE2 Release (Fold Increase) | Time (h) |
---|---|---|
1 | 2 | 6 |
2 | 2 | 8 |
This activation is crucial for understanding how this compound may mitigate inflammatory responses in various skin conditions .
Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cells through the p53 pathway and promote autophagy in non-small cell lung cancer cells. Notable findings include:
- Cell Lines Studied : HeLa, A549
- Concentration Range (µM) : 20 - 30
- Effects :
- Induction of apoptosis via p53 pathway.
- Induction of autophagy, evidenced by increased LC3 puncta and intensity.
The antiproliferative effects were quantified with IC50 values indicating significant growth inhibition across various cancer cell lines .
Pharmacokinetics and Metabolism
The deuterium labeling in this compound allows researchers to trace its metabolic pathways effectively. Studies have shown that it interacts with cytochrome P450 enzymes, influencing the metabolism of co-administered drugs through competitive inhibition or induction mechanisms. The following table summarizes key pharmacokinetic characteristics:
Parameter | Value |
---|---|
Half-life | Varies based on formulation |
Metabolic Pathways | Cytochrome P450 interactions |
Excretion | Primarily renal |
These interactions are vital for understanding potential drug-drug interactions and optimizing therapeutic regimens involving sertaconazole derivatives .
Properties
IUPAC Name |
1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-1,1,2-trideuterio-2-(2,4-dichlorophenyl)ethyl]-2,4,5-trideuterioimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/i6D,7D,9D2,12D,19D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-KXPIIPBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])C([2H])(C2=C(C=C(C=C2)Cl)Cl)OCC3=CSC4=C3C=CC=C4Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858391 | |
Record name | 1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)(~2~H_3_)ethyl}(~2~H_3_)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330261-47-6 | |
Record name | 1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)(~2~H_3_)ethyl}(~2~H_3_)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.